4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound featuring multiple functional groups, including a bromobenzoyl group, a hydroxy group, an imidazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include bromobenzoyl chloride, nitrobenzene, and imidazole .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical modifications .
Biology
In biology, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazole ring, which is known to interact with biological targets .
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis . The imidazole ring could play a key role in this interaction by forming hydrogen bonds or coordinating with metal ions in the active site .
Comparison with Similar Compounds
Similar Compounds
4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: This compound is unique due to the combination of functional groups it possesses.
N-(4-bromobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine: Similar in structure but lacks the nitrophenyl group.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains an imidazole ring but differs in the substitution pattern.
Properties
Molecular Formula |
C23H19BrN4O5 |
---|---|
Molecular Weight |
511.3 g/mol |
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H19BrN4O5/c24-17-7-5-15(6-8-17)21(29)19-20(16-3-1-4-18(13-16)28(32)33)27(23(31)22(19)30)11-2-10-26-12-9-25-14-26/h1,3-9,12-14,20,29H,2,10-11H2/b21-19+ |
InChI Key |
CUBRHJZPPRMEMS-XUTLUUPISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
Origin of Product |
United States |
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